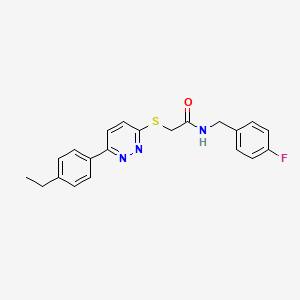

2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Description

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a 4-ethylphenyl group at the 6-position and a thioether-linked acetamide moiety bearing a 4-fluorobenzyl substituent. This structure combines a heterocyclic aromatic system with fluorinated and alkylated aromatic groups, which are common pharmacophores in medicinal chemistry. The 4-fluorobenzyl group is frequently employed to improve bioavailability and binding affinity via electronegative interactions .

Properties

IUPAC Name |

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-2-15-3-7-17(8-4-15)19-11-12-21(25-24-19)27-14-20(26)23-13-16-5-9-18(22)10-6-16/h3-12H,2,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTZGNYAPMCZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.

Anticancer Activity

Research has indicated that similar thioether compounds exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown IC50 values ranging from 0.01 µM to 42.30 µM against various cancer cell lines such as MCF7 and NCI-H460 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thioether Derivative A | MCF7 | 0.01 |

| Thioether Derivative B | NCI-H460 | 0.03 |

| Thioether Derivative C | SF-268 | 31.5 |

Antiviral Activity

Thioether compounds have also been explored for antiviral activity. For example, certain derivatives have demonstrated inhibition of viral replication with EC50 values in the low micromolar range, indicating potential efficacy against viral pathogens .

Case Studies

- Study on Anticancer Efficacy : A study conducted on a series of thioether derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The study reported an IC50 value of 3.79 µM for one derivative, highlighting the importance of structural optimization in enhancing biological activity .

- Antiviral Screening : Another investigation screened various thioether compounds for their ability to inhibit viral replication in vitro. One compound showed an EC50 value of 0.26 µM against HCV NS5B RNA polymerase, indicating strong antiviral potential .

Comparison with Similar Compounds

Pyridazine vs. Thiadiazole Derivatives

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () share the thioacetamide linker but utilize a 1,3,4-thiadiazole core. The target compound’s pyridazine may offer improved solubility due to its nitrogen orientation .

Pyridazine vs. Benzothiazole Derivatives

In , 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) demonstrates anticonvulsant activity (ED50 = 54.8 mg/kg in MES test). While both compounds feature fluorobenzyl groups, the benzothiazole core in 5j may enhance planar stacking, whereas the pyridazine in the target compound could influence dipole interactions .

Pyridazine vs. Triazoloheterocycles

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ), an Orco agonist (), shares the 4-ethylphenyl and thioacetamide groups but incorporates a triazole ring. Triazoles are more rigid and may confer stronger hydrogen-bonding capacity compared to pyridazine .

Substituent Effects

4-Ethylphenyl vs. 4-Methylphenyl

The compound 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide () differs only in the alkyl chain length (methyl vs. ethyl).

4-Fluorobenzyl vs. Other Aromatic Substituents

- Chlorobenzyl (5e, ) : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions.

- Methoxybenzyl () : Methoxy groups enhance electron-donating properties, which could decrease binding in electron-deficient environments.

- Bromophenyl () : Bromine’s steric bulk and hydrophobicity may limit solubility but improve target engagement in hydrophobic pockets.

Bioactivity and Therapeutic Potential

While biological data for the target compound are unavailable, analogs provide insights:

- Anticonvulsant Activity : Compound 5j () shows ED50 = 54.8 mg/kg (MES test) and low neurotoxicity, attributed to its fluorobenzyl and triazole groups. The target’s pyridazine may modulate CNS penetration differently .

- Orco Agonism : VUAA1 () activates insect odorant receptors, suggesting thioacetamides can target transmembrane proteins. Structural variations in the target compound may redirect activity toward mammalian targets .

Physicochemical Properties

The target compound’s calculated molecular weight (~413.5) falls within the typical range for CNS-active drugs (<500). Its fluorobenzyl group may reduce metabolic degradation compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.